4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
Description
4-(2,2-Difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a cyclopenta[d]pyrimidine derivative featuring a methyl group at position 2 and a 2,2-difluoroethoxy substituent at position 3. The cyclopenta[d]pyrimidine core is a bicyclic scaffold combining a five-membered cyclopentane ring fused with a pyrimidine ring. Substituents such as halogens, alkyl groups, and alkoxy chains modulate its physicochemical and biological properties. The 2,2-difluoroethoxy group likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-6-13-8-4-2-3-7(8)10(14-6)15-5-9(11)12/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJOXAJASCIONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
This compound exerts its anticancer potential through different action mechanisms, one of which is inhibiting protein kinases. By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death.
Biochemical Pathways
The compound affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By interfering with these pathways, the compound can disrupt the replication and transcription processes in cancer cells.
Result of Action
The compound shows superior cytotoxic activities against certain cancer cell lines. It inhibits the growth of these cells, leading to their death. The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cancer cells.
Biological Activity
The compound 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine is a member of the pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and databases.
The molecular formula of this compound is CHFNO. Its structure features a cyclopenta[d]pyrimidine core modified with a difluoroethoxy group. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 234.23 g/mol |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives can serve as effective anticancer agents. For instance, research on related compounds has shown promising results against non-small cell lung cancer (NSCLC). In particular, derivatives with similar structures demonstrated potent inhibition of epidermal growth factor receptor (EGFR) mutations associated with NSCLC, such as L858R/T790M .
In vitro studies have reported IC values in the nanomolar range for these compounds, indicating strong anti-tumor efficacy. For example, one study highlighted a compound with an IC of 0.26 nM against EGFR double mutations and a significant anti-tumor effect in xenograft models .
The mechanism by which this compound exerts its biological effects may involve inhibition of key kinases involved in cancer proliferation. The structural similarity to known EGFR inhibitors suggests that it may disrupt signaling pathways critical for tumor growth.
Case Study 1: In Vitro Efficacy
In a recent study focusing on pyrimidine derivatives, several compounds were tested for their ability to inhibit cancer cell proliferation in vitro. The most effective compounds demonstrated significant cytotoxicity against NSCLC cell lines while sparing normal cell lines from toxicity. This dual action highlights the potential of this compound as a targeted therapy.
Case Study 2: In Vivo Efficacy
In vivo studies involving xenograft models have shown that compounds structurally related to this compound can significantly reduce tumor size compared to control groups. These findings underscore the importance of this compound in future therapeutic applications and warrant further investigation into its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine with structurally related cyclopenta[d]pyrimidine derivatives, focusing on substituents, molecular properties, and commercial availability.
Table 1: Key Properties of Cyclopenta[d]pyrimidine Derivatives
*Hypothetical compound inferred from structural analogs.
Key Comparisons:
Substituent Effects on Molecular Weight and Lipophilicity: The trifluoromethyl group in BK65732 increases molecular weight (404.43 g/mol) and enhances hydrophobicity compared to non-fluorinated derivatives .
Chemical Stability and Reactivity: Chlorinated derivatives (e.g., 2-chloro-4-methoxy-...) exhibit stability under standard laboratory conditions, as noted in safety data sheets . Difluoro-substituted compounds (e.g., 2,4-Dichloro-7,7-difluoro-...) display low pKa (-5.03), suggesting strong electrophilicity at acidic pH .
Commercial Availability and Pricing :
- BK65732 is available at 90% purity with bulk discounts (e.g., $523.00 for 1 mg), reflecting demand for complex fluorinated scaffolds .
- Chlorinated analogs (e.g., 2-Chloro-4-isopropyl-...) are typically lower in cost but require stringent handling due to reactivity .
Structural Diversity and Applications :
- Piperazine-linked derivatives like BK65732 are often explored in kinase inhibition studies due to their planar aromatic systems .
- Methoxy and difluoroalkoxy groups (as in the target compound) are frequently used in drug design to balance solubility and bioavailability .
Notes
- The absence of direct data for this compound necessitates extrapolation from structurally related compounds.
- Fluorinated derivatives generally command higher prices due to synthetic complexity and pharmaceutical relevance .
- Safety data for chlorinated analogs highlight the need for proper handling protocols, particularly for reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
